molecular formula C16H20FN3O4 B193892 (R)-Linezolid CAS No. 872992-20-6

(R)-Linezolid

Cat. No. B193892
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-CYBMUJFWSA-N
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Description

This typically involves providing an overview of the drug, including its uses, formulation, and any unique characteristics.



Synthesis Analysis

This involves examining how the drug is synthesized, including the chemical reactions and processes used in its creation.



Molecular Structure Analysis

This involves examining the molecular structure of the drug, often using tools like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the chemical reactions related to the drug, including its metabolism in the body and any reactions it may undergo during synthesis or storage.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the drug, such as its solubility, stability, and reactivity.


Scientific Research Applications

  • Resistance Mechanisms in Staphylococcus aureus :

    • Linezolid resistance in methicillin-resistant Staphylococcus aureus (MRSA) can occur via the cfr gene, which modifies the ribosomal RNA, impacting the antibiotic's binding site and conferring resistance to several clinically relevant antibiotics (Toh et al., 2007).
    • In Staphylococcus aureus, resistance typically involves mutations at the linezolid binding site on the ribosome, particularly in 23S rRNA and ribosomal proteins L3 and L4 (Long & Vester, 2011).
  • Efficacy Against Gram-Positive Pathogens :

    • New oxazolidinones, like Rx-01_423 and Rx-01_667, exhibit improved potency over linezolid against serious Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci, and extend coverage to linezolid-resistant microbes (Lawrence et al., 2008).
  • Side Effects and Mitochondrial Impact :

    • Prolonged use of linezolid can lead to optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure, likely due to its inhibition of mitochondrial protein synthesis (De Vriese et al., 2006).
  • Resistance in Mycobacterium tuberculosis :

    • Linezolid is increasingly important for multidrug-resistant tuberculosis treatment, with resistance mechanisms involving rrl and rplC mutations (Zhang et al., 2016).
  • Emergence in Various Clonal Complexes :

    • Linezolid-resistant Staphylococcus aureus and Staphylococcus epidermidis strains have emerged in diverse genetic backgrounds, indicating independent emergence in multiple clones (Wong et al., 2010).
  • New Oxazolidinones Overcoming Linezolid Resistance :

    • The Rχ-01 family of oxazolidinones shows improved binding to the ribosomal A-site and greater efficacy against linezolid-resistant isolates, offering an alternative to overcome resistance (Skripkin et al., 2008).
  • Application in Treating Gram-Positive Infections :

    • Linezolid is effective against community-acquired pneumonia, skin infections, and other infections caused by Gram-positive bacteria, including VRE and methicillin-resistant staphylococci (Zahedi Bialvaei et al., 2017).

Safety And Hazards

This involves examining the safety profile of the drug, including any side effects, contraindications, and potential hazards associated with its use.


Future Directions

This involves discussing potential future research directions, such as new applications for the drug, potential modifications to improve its efficacy or safety, or new methods of synthesis.


properties

IUPAC Name

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275723
Record name acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Linezolid

CAS RN

872992-20-6
Record name R-Linezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-LINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
DL Stevens, B Dotter… - Expert review of anti …, 2004 - Taylor & Francis
Resistance of Gram-positive bacterial pathogens, such as Staphylococcus aureus and Enterococcus faecium, to existing antibiotics continues to increase, and new antibiotics with …
Number of citations: 171 www.tandfonline.com
CM Perry, B Jarvis - Drugs, 2001 - Springer
Linezolid is the first of a new class of antibacterial drugs, the oxazolidinones. It has inhibitory activity against a broad range of Gram-positive bacteria, including methicillin-resistant …
Number of citations: 366 link.springer.com
GL Kearns, SM Abdel-Rahman, JL Blumer… - The Pediatric …, 2000 - journals.lww.com
Background. Linezolid is an oxazolidinone antibiotic with excellent in vitro activity against a number of Gram-positive organisms including antibiotic-resistant isolates. The safety and …
Number of citations: 107 journals.lww.com
E Bednarek, W Bocian, K Michalska - Journal of Chromatography A, 2008 - Elsevier
… NMR spectrometry allowed to estimate the stoichiometry of the complexes between HDAS-β-CD and S- or R-linezolid and to determine the binding constants. The 1:1 complex …
Number of citations: 56 www.sciencedirect.com
S Stefani, D Bongiorno, G Mongelli, F Campanile - Pharmaceuticals, 2010 - mdpi.com
Linezolid, the first oxazolidinone to be used clinically, is effective in the treatment of infections caused by various Gram-positive pathogens, including multidrug resistant enterococci and …
Number of citations: 94 www.mdpi.com
AA Firsov, MV Golikova, EN Strukova… - Journal of …, 2017 - Taylor & Francis
To explore if combinations of linezolid (L) with rifampicin (R) are able to restrict Staphylococcus aureus resistance, the enrichment of L- and R-resistant mutants was studied in an in vitro …
Number of citations: 18 www.tandfonline.com
NH Morgon, GS Grandini, MI Yoguim, CM Porto… - Journal of Molecular …, 2021 - Springer
The crescent evolution of a global pandemic COVID-19 and its respiratory syndrome (SARS-Cov-2) has been a constant concern (Ghosh 2021 ; Khan et al. 2021 ; Alazmi and Motwalli …
Number of citations: 8 link.springer.com
Y Mao, D Dai, H Jin, Y Wang - Medicine, 2018 - ncbi.nlm.nih.gov
Background: In recent years, linezolid is increasingly used in multidrug-resistant bacteria therapy. At the same time, linezolid-induced lactic acidosis has been continually reported as a …
Number of citations: 33 www.ncbi.nlm.nih.gov
K Michalska, G Pajchel, S Tyski - Journal of Chromatography A, 2008 - Elsevier
… For linearity measurement five standard solutions containing R-linezolid were prepared … concentrations of R-linezolid were chosen, for the first time concentrations of R-linezolid were …
Number of citations: 51 www.sciencedirect.com
DC Vinh, E Rubinstein - Journal of Infection, 2009 - Elsevier
Linezolid has demonstrated activity against antibiotic-susceptible and antibiotic-resistant aerobic Gram-positive cocci. The availability of intravenous and oral formulations, with near 100…
Number of citations: 225 www.sciencedirect.com

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